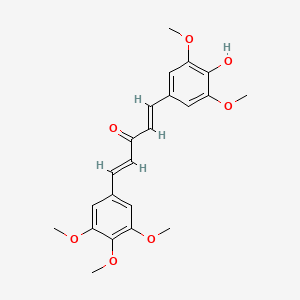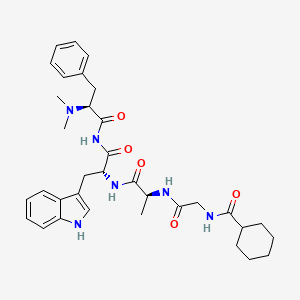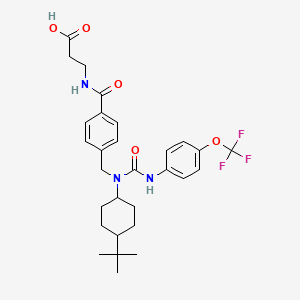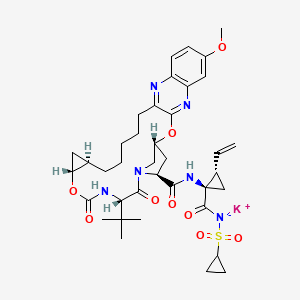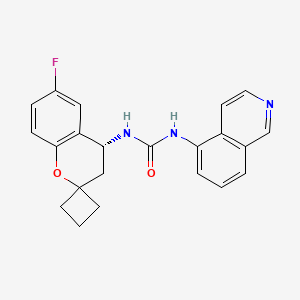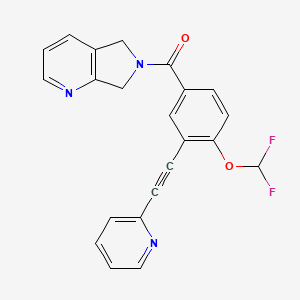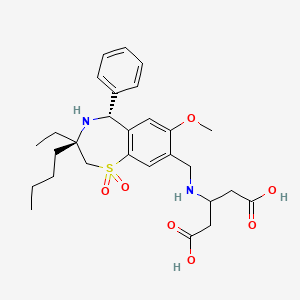
Linerixibat
Descripción general
Descripción
Linerixibat es un inhibidor de molécula pequeña de absorción mínima del transportador de ácido biliar ileal. Está siendo desarrollado por GlaxoSmithKline para el tratamiento del prurito colestático en pacientes con colangitis biliar primaria . El prurito colestático es una condición caracterizada por picazón intensa debido a la acumulación de ácidos biliares en el cuerpo .
Aplicaciones Científicas De Investigación
Linerixibat tiene aplicaciones significativas de investigación científica, particularmente en los campos de la medicina y la farmacología. Se está investigando su potencial para tratar el prurito colestático en pacientes con colangitis biliar primaria . La capacidad del compuesto para reducir los niveles de ácido biliar en el cuerpo lo convierte en un candidato prometedor para aliviar los síntomas de esta condición . Además, el mecanismo de acción de this compound como inhibidor del transportador de ácido biliar ileal abre posibilidades para su uso en otros trastornos relacionados con el ácido biliar . La investigación está en curso para explorar su eficacia y seguridad en diversos entornos clínicos .
Mecanismo De Acción
Linerixibat ejerce sus efectos inhibiendo el transportador de ácido biliar ileal, que es responsable de la reabsorción de ácidos biliares en el intestino delgado . Al bloquear este transportador, this compound reduce los niveles de ácidos biliares pruriginosos en circulación . Esta reducción en los ácidos biliares ayuda a aliviar la picazón intensa asociada con el prurito colestático . El objetivo molecular de this compound es el transportador de ácido biliar ileal, y su vía implica la inhibición de la reabsorción de ácido biliar .
Análisis Bioquímico
Biochemical Properties
Linerixibat interacts with the ileal bile acid transporter (IBAT), a protein that plays a crucial role in the reabsorption of bile acids in the small intestine . By inhibiting IBAT, this compound reduces the reuptake of bile acids, leading to a decrease in pruritic bile acids in circulation .
Cellular Effects
This compound has been shown to significantly improve itch, a symptom of cholestatic pruritus, in some treatment groups compared to placebo . This suggests that this compound could influence cell function by altering the signaling pathways associated with the sensation of itch.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the ileal bile acid transporter (IBAT). By blocking the reuptake of bile acids in the small intestine, this compound reduces the levels of pruritic bile acids in circulation .
Temporal Effects in Laboratory Settings
In the GLIMMER study, patients received 12 weeks of double-blind treatment with this compound . The study reported that this compound significantly improved itch in some treatment groups compared to placebo . This suggests that this compound has a stable effect over time.
Metabolic Pathways
This compound is minimally metabolized in humans. After intravenous administration, approximately 80% of this compound is eliminated via biliary/fecal excretion, mostly as unchanged parent drug .
Transport and Distribution
This compound is designed for minimal intestinal absorption . After oral administration, this compound is almost entirely excreted in feces as unchanged and unabsorbed this compound .
Métodos De Preparación
Linerixibat se puede sintetizar a través de diversas rutas. Un método implica la cristalización de this compound en una mezcla de solventes de acetonitrilo y agua . El compuesto existe en múltiples formas cristalinas, como Forma I, Forma II, Forma III, Forma IV y Forma V . La preparación de estas formas implica condiciones de cristalización y solventes específicos . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen procesos de cristalización y purificación a gran escala para asegurar la pureza y la eficacia del compuesto.
Análisis De Reacciones Químicas
Linerixibat principalmente experimenta reacciones de inhibición en lugar de reacciones químicas tradicionales como oxidación, reducción o sustitución. Como inhibidor del transportador de ácido biliar ileal, this compound bloquea la reabsorción de ácidos biliares en el intestino delgado . Esta inhibición conduce a una reducción de los ácidos biliares circulantes, lo que ayuda a aliviar el prurito en pacientes con colangitis biliar primaria . Los reactivos y condiciones comunes utilizados en estas reacciones no están ampliamente documentados, ya que el enfoque principal es la acción inhibitoria del compuesto en lugar de su reactividad química.
Comparación Con Compuestos Similares
Linerixibat es único en su inhibición específica del transportador de ácido biliar ileal. Compuestos similares incluyen maralixibat y odevixibat, que también son inhibidores de los transportadores de ácido biliar . this compound ha mostrado una eficacia significativa en la mejora de la intensidad del prurito en pacientes con colangitis biliar primaria . Su absorción mínima y su acción específica lo convierten en un candidato prometedor para el tratamiento del prurito colestático sin causar efectos secundarios sistémicos significativos . La singularidad de this compound radica en su inhibición específica del transportador de ácido biliar ileal y su potencial para brindar alivio a los pacientes con colangitis biliar primaria .
Propiedades
IUPAC Name |
3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVOBIGEBDYTP-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345982-69-5 | |
| Record name | Linerixibat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2330672 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINERIXIBAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action for Linerixibat and how does it impact serum bile acid levels?
A1: this compound is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). [, ] This transporter is responsible for the reabsorption of bile acids from the ileum back into the circulation. By inhibiting ASBT, this compound prevents this reabsorption, leading to increased bile acid excretion in the feces and a subsequent reduction in serum bile acid levels. [, ]
Q2: How does the reduction in serum bile acids by this compound relate to its potential for treating cholestatic pruritus in primary biliary cholangitis (PBC)?
A2: Elevated serum bile acid levels are believed to be a key factor contributing to the intense itching (pruritus) experienced by patients with PBC. [, ] By reducing serum bile acid concentrations, this compound aims to alleviate this debilitating symptom. Studies have shown a correlation between the degree of serum bile acid reduction achieved with this compound and the improvement in pruritus scores in PBC patients. [, , ]
Q3: What is known about the absorption, metabolism, and excretion of this compound in humans?
A3: this compound exhibits very low oral bioavailability (approximately 0.05%). [] This is primarily attributed to its minimal absorption from the gastrointestinal tract (fraction absorbed: 0.167%) and extensive first-pass metabolism in the gut. [] Interestingly, despite in vitro studies predicting rapid hepatic metabolism via cytochrome P450 3A4, this compound is minimally metabolized in vivo. [] Instead, the majority of the drug is excreted unchanged in the feces (biliary/fecal excretion: >80%) with a smaller portion eliminated renally (approximately 20%). []
Q4: How does the pharmacokinetic profile of this compound contribute to its targeted action in the ileum?
A4: The minimal systemic absorption and extensive biliary/fecal excretion of this compound result in a high concentration of the drug being delivered to its site of action, the ileum, while minimizing systemic exposure. [] This localized action contributes to its targeted effect on bile acid reabsorption and reduces the potential for off-target effects.
Q5: Were there any unexpected findings regarding the metabolism of this compound?
A5: Yes, although in vitro studies predicted rapid hepatic clearance via cytochrome P450 3A4, in vivo studies demonstrated that this compound is minimally metabolized in humans. [] This highlights the importance of in vivo studies to accurately characterize drug disposition and challenges relying solely on in vitro predictions.
Q6: What is the relationship between this compound dose and its effect on serum bile acid levels?
A6: Studies have shown that this compound reduces serum bile acid levels in a dose-dependent manner. [, ] This means that higher doses of this compound lead to a greater reduction in serum bile acid concentrations. A population kinetic-pharmacodynamic model, developed using data from clinical trials, confirmed this relationship and provided further insights for dose optimization. [, ]
Q7: How was the optimal dose of this compound for Phase 3 clinical trials determined?
A7: Researchers developed a kinetic-pharmacodynamic (k-PD) model using data from the Phase 2b GLIMMER trial, which investigated various this compound doses and dosing regimens. [] This model considered both the drug's effect on itch reduction (efficacy) and the occurrence of diarrhea (a common side effect related to excess bile acids in the colon). [] The analysis aimed to identify the dose that maximized itch reduction while minimizing gastrointestinal side effects, ultimately leading to the selection of 40 mg twice daily for the Phase 3 GLISTEN trial. []
Q8: Have there been any studies investigating the long-term safety and tolerability of this compound?
A8: Yes, long-term safety and tolerability studies for this compound are ongoing. [] These studies will provide valuable data on the potential for long-term adverse effects and contribute to a comprehensive understanding of the drug's safety profile.
Q9: Are there any known challenges in analyzing and characterizing this compound?
A9: One challenge lies in separating and quantifying the stereoisomers of this compound. Researchers have explored the use of chemical derivatization combined with supercritical fluid chromatography and chiral stationary phases to improve the resolution and analysis of these stereoisomers. [] This approach allows for more accurate characterization and quantification of this compound in various matrices.
Q10: What is the significance of understanding the structure-activity relationship (SAR) of this compound?
A10: Elucidating the SAR of this compound is crucial for optimizing its pharmacological properties. By understanding how specific structural modifications influence the drug's potency, selectivity, and pharmacokinetic profile, researchers can design and synthesize novel analogs with enhanced therapeutic benefits and a more favorable safety profile. One study highlighted the importance of a sulfur atom in controlling a key step during the synthesis of this compound, demonstrating the impact of specific structural features on its production. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


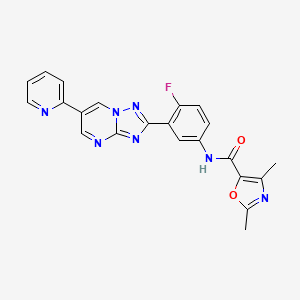

![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)
